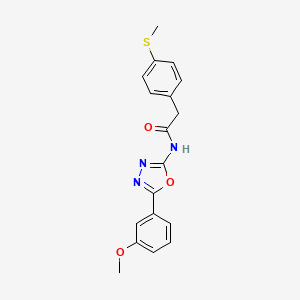
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest due to its potential biological activities. The oxadiazole moiety has been recognized for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), synthesis methods, and biological evaluations.
Chemical Structure
The compound features a complex structure that can be broken down into several key components:
- Oxadiazole Ring : Known for its role in enhancing biological activity.
- Methoxy and Methylthio Substituents : These groups are often linked to improved solubility and bioactivity.
The molecular formula is C19H17N3O3S, with the following structural representation:
Synthesis Methods
Recent studies have explored various synthetic pathways for this compound. A notable method involves:
- Oxidative Cyclization : Utilizing hypervalent iodine as a catalyst to form the oxadiazole ring from appropriate precursors .
- Microwave-Assisted Synthesis : This technique has been shown to reduce reaction times and improve yields compared to conventional methods .
Antifungal Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antifungal properties. For instance:
- Minimum Inhibitory Concentration (MIC) values were evaluated against various fungal strains. Compounds similar to this compound showed MIC values as low as 12.5 µg/mL against Fusarium oxysporum, comparable to established antifungals such as ketoconazole .
Antibacterial Activity
The compound's antibacterial properties have also been assessed:
- Studies reported effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of the methylthio group is believed to enhance this activity due to improved membrane permeability .
Anticancer Activity
Emerging evidence suggests potential anticancer effects:
- Preliminary in vitro studies indicate that derivatives of oxadiazole can induce apoptosis in cancer cell lines. The mechanism is thought to involve the inhibition of key enzymes involved in cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the phenyl rings significantly influence biological activity:
- Methoxy Group : Enhances solubility and bioactivity.
- Methylthio Group : Contributes to increased antibacterial effectiveness.
A summary of SAR findings is presented in Table 1.
| Substituent | Effect on Activity |
|---|---|
| Methoxy | Increased solubility |
| Methylthio | Enhanced antibacterial activity |
| Oxadiazole Ring | Core for biological activity |
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Compound A : Demonstrated an MIC of 6.25 µg/mL against Klebsiella pneumoniae.
- Compound B : Showed significant anticancer activity with IC50 values below 10 µM in various cancer cell lines.
These studies underscore the importance of structural modifications in optimizing biological activities.
科学研究应用
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo by targeting the cell cycle and promoting cell death mechanisms.
Material Science
Synthesis of Metal Complexes
this compound can serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for creating novel materials with specific electronic and optical properties. For example, studies have demonstrated that metal complexes derived from oxadiazole derivatives exhibit luminescent properties suitable for applications in organic light-emitting diodes (OLEDs).
Agricultural Research
Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide or herbicide. Research has indicated that similar oxadiazole derivatives possess herbicidal activity by inhibiting specific enzymes involved in plant growth. This aspect positions this compound as a candidate for developing environmentally friendly agricultural chemicals.
Case Studies and Research Findings
属性
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-5-3-4-13(11-14)17-20-21-18(24-17)19-16(22)10-12-6-8-15(25-2)9-7-12/h3-9,11H,10H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAARDFMKSPTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













